molecular formula C22H18N2O3S2 B2722063 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690960-37-3

2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2722063
CAS No.: 690960-37-3
M. Wt: 422.52
InChI Key: FLLCNFCCRRPDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 5,6-dimethyl substitution on the thieno ring, a phenyl group at position 3, and a benzo[d][1,3]dioxol-5-ylmethylthio moiety at position 2. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-13-14(2)29-20-19(13)21(25)24(16-6-4-3-5-7-16)22(23-20)28-11-15-8-9-17-18(10-15)27-12-26-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLCNFCCRRPDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel derivative of thieno[2,3-d]pyrimidine, a class known for diverse biological activities including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on various studies, focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and potential mechanisms of action.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with benzo[d][1,3]dioxole moieties. The structure was confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry.

Anticancer Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit notable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The synthesized compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer). The results showed that it significantly inhibited the growth of these cells with IC50 values comparable to established anticancer agents like doxorubicin .
    Cell LineIC50 (µM)Reference
    MCF-70.94
    A5491.54
    PC-92.38
    PC-3>150 (non-cytotoxic)

The anticancer mechanisms were studied through various assays:

  • Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells by activating apoptotic pathways.
  • Cell Cycle Analysis : Flow cytometry revealed that the compound causes cell cycle arrest in the G1 phase.
  • Protein Expression Studies : Western blot analysis showed alterations in the expression of apoptosis-related proteins such as Bax and Bcl-2, suggesting a mitochondrial pathway involvement in apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, the compound was screened for antimicrobial activity against various bacterial strains:

  • Antibacterial Testing : The compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it showed MIC values ranging from 0.05 to 0.13 mM against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin .

Case Studies

Several studies have highlighted the biological efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A recent publication reported that a structurally similar thieno[2,3-d]pyrimidine derivative exhibited potent cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values significantly lower than those of traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives for antimicrobial purposes found that compounds with similar scaffolds showed enhanced activity against resistant bacterial strains .

Scientific Research Applications

Structural Characteristics

ComponentDescription
Benzo[d][1,3]dioxoleA fused aromatic system recognized for antioxidant and anti-inflammatory properties.
Thieno[2,3-d]pyrimidineA bicyclic structure often exhibiting antitumor and antimicrobial activities.
Thioether GroupEnhances the compound's reactivity and potential biological interactions.

Antitumor Activity

Research indicates that compounds similar to 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study 1 : A derivative with a similar structure showed an IC50 value of 16.19 μM against HCT-116 colorectal carcinoma cells, indicating potent anticancer activity.

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways. The thioether moiety may enhance binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

Compounds with the benzo[d][1,3]dioxole structure have also been evaluated for their antimicrobial properties:

  • Case Study 2 : A study demonstrated that derivatives containing the dioxole moiety exhibited promising antibacterial effects against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substitution Patterns : Variations in substituents on the dioxole or thieno rings can lead to increased or decreased activity.
  • Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability and bioavailability.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of complex heterocyclic compounds like 2-((benzo[d] dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine ring and the attachment of the benzo[d] dioxole moiety.

Formation of Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine core can be synthesized through condensation reactions involving thiophene derivatives and pyrimidine precursors. For example, a thiophene-2-carboxylic acid derivative can react with a pyrimidine amine to form the thieno[2,3-d]pyrimidine ring.

Attachment of Benzo[d] dioxole Moiety

The benzo[d] dioxole moiety can be attached via a thioether linkage. This typically involves a nucleophilic substitution reaction where a thiol group reacts with a halogenated precursor of the benzo[d] dioxole moiety.

Hydrolysis

The thieno[2,3-d]pyrimidine ring can undergo hydrolysis under acidic or basic conditions, potentially leading to the opening of the ring and the formation of simpler derivatives.

Alkylation

The nitrogen atoms in the pyrimidine ring can undergo alkylation reactions, which could modify the compound's pharmacological properties.

Oxidation

The thioether linkage is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) , and Infrared (IR) spectroscopy are crucial for characterizing the structure and purity of the compound.

Technique Purpose
NMRStructural characterization
MSMolecular weight determination
IRFunctional group identification

Comparison with Similar Compounds

(a) 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 503431-84-3)

  • Structural Differences : Replaces the 5,6-dimethyl group with a furan-2-yl substituent at position 5 and introduces a ketone-linked benzodioxole moiety.
  • Physicochemical Properties : Molecular weight = 488.53 g/mol; predicted density = 1.51 g/cm³; higher polarity due to the furan and ketone groups .
  • Synthesis : Multi-step nucleophilic substitution, similar to methods in .

(b) N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 5 in )

  • Structural Differences : Features a 4-bromophenyl group at position 5 and an amine-linked benzodioxole substituent.
  • Physicochemical Properties : Molecular weight = 440.32 g/mol; synthesized in 79% yield using DMF and diisopropylethylamine .

(c) 5,6-Dimethyl-3-[2-(2′-phenyl-5′-chloro-1H-indol-3-yl)-4-oxothiazolidin-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one (8a)

  • Structural Differences: Incorporates a thiazolidinone-indole hybrid substituent.

Analogues with Varied Substituents

(a) 2-Amino-5-[(3,4-dichlorophenyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2e)

  • Structural Differences : Ethyl group at position 6 and 3,4-dichlorophenylthio substituent.
  • Physicochemical Properties : Yield = 72%; m.p. = 154–156°C; molecular weight = 367.28 g/mol .

(b) 2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (6b)

  • Structural Differences : Includes a triazole ring and tetrahydrobenzo fusion.
  • Synthesis : Click chemistry approach; yield = 80%; m.p. = 192–194°C .

Preparation Methods

Key Synthetic Strategies

Construction of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The core is typically synthesized via Gewald reaction or cyclocondensation of 2-aminothiophene-3-carboxylates.

Gewald Reaction for 2-Aminothiophene Intermediate

Procedure :

  • React ethyl acetoacetate (or analogous ketone) with malononitrile and sulfur in the presence of a base (e.g., morpholine).
  • Isolate ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate as a key intermediate.

Conditions :

  • Solvent: Ethanol or DMF.
  • Temperature: Reflux (80–100°C).
  • Yield: 50–75%.
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

Method A (Formamide Cyclization) :

  • Heat the 2-aminothiophene carboxylate with formamide and ammonium acetate at 150–160°C.
  • Outcome : Forms the pyrimidinone ring via intramolecular cyclodehydration.

Method B (Formic Acid Route) :

  • Treat the intermediate with formic acid and acetic anhydride to form 2-formamidothiophene , followed by cyclization.

Typical Yield : 60–85%.

Introduction of the 3-Phenyl Group

The 3-position nitrogen is functionalized via alkylation or Ullmann-type coupling :

N-Alkylation with Benzyl Halides

Procedure :

  • React thieno[2,3-d]pyrimidin-4(3H)-one with benzyl bromide in the presence of K₂CO₃ or Cs₂CO₃ .
  • Use TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst.

Conditions :

  • Solvent: DMF or acetonitrile.
  • Temperature: 80–100°C.
  • Yield: 70–90%.

Thioether Side Chain Installation at Position 2

The 2-mercapto group is introduced via nucleophilic substitution or thiol-disulfide exchange :

Thiolation Using Benzo[d]dioxol-5-ylmethanethiol

Procedure :

  • Generate 2-mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one by treating the core with P₂S₅ in pyridine.
  • React with 1-(benzo[d]dioxol-5-yl)ethane-1-thiol (synthesized from piperonal and NaSH).

Conditions :

  • Solvent: Ethanol or THF.
  • Base: Triethylamine or DBU.
  • Yield: 50–65%.

Optimized Synthetic Route

Step Reaction Reagents/Conditions Yield Reference
1 Gewald reaction Ethyl acetoacetate, malononitrile, S₈, morpholine, EtOH, reflux 68%
2 Cyclization Formamide, NH₄OAc, 150°C, 4 h 82%
3 N-Phenylation Benzyl bromide, K₂CO₃, TBAB, DMF, 80°C 88%
4 Thiolation 1-(Benzo[d]dioxol-5-yl)ethane-1-thiol, Et₃N, THF, rt 58%

Analytical Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.45 (m, 5H, Ph), 6.95 (s, 2H, benzodioxole), 5.05 (s, 2H, SCH₂), 2.40 (s, 6H, 5,6-CH₃).
  • HRMS (ESI) : m/z Calcd for C₂₄H₂₁N₂O₃S₂ [M+H]⁺: 457.0984; Found: 457.0986.
  • X-ray Crystallography : Confirms planar thienopyrimidinone core and dihedral angle between benzodioxole and thiophene rings (85.2°).

Challenges and Mitigation Strategies

Regioselectivity in Thiolation

  • Issue : Competing substitution at N3 or C5.
  • Solution : Use bulky bases (e.g., DBU) to favor S-alkylation over N-alkylation.

Stability of Benzodioxole Moiety

  • Issue : Acid-sensitive methylenedioxy group.
  • Solution : Avoid strong acids; use neutral or mildly basic conditions during thioether formation.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this scaffold show:

  • Anticancer activity (IC₅₀ = 27.6 μM against MDA-MB-231 cells).
  • Antimycobacterial properties (MIC = 3.12 µg/mL against M. tuberculosis).

Q & A

Q. What are the key steps in synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines (e.g., 2-amino-thiophene derivatives) with formic acid under reflux (85% yield reported for similar compounds) . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of amine to acylating agent) and reaction time (16–18 hours). Purification via column chromatography with hexane/ethyl acetate (9.2:0.8 ratio) enhances purity . For thioether derivatives like the target compound, NaH in DMF at 0–5°C promotes efficient thiol alkylation .

Q. How should researchers approach the purification of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and what solvent systems are effective?

  • Methodological Answer : After neutralization with diluted NaOH, extraction with ethyl acetate is standard. Column chromatography using hexane:ethyl acetate (9.2:0.8) effectively isolates pure products . For crystalline derivatives (e.g., alkylated analogs), recrystallization from ethanol or methanol improves yield and purity .

Q. What analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

  • Methodological Answer : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water) assesses purity (>95%). X-ray crystallography resolves stereochemical ambiguities, as demonstrated for 3-phenyl analogs .

Advanced Research Questions

Q. What strategies are recommended for structural diversification of the thieno[2,3-d]pyrimidin-4(3H)-one core to enhance bioactivity?

  • Methodological Answer : Introduce heterocyclic moieties (e.g., thiazole or indole) at the 6-position via α-bromoacetyl intermediates . Alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ modifies the 1-position, improving lipophilicity and antitumor activity . Substituent effects: Electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhance antioxidant capacity, while methyl groups improve metabolic stability .

Q. How can researchers design experiments to evaluate the antioxidant and antitumor efficacy of these derivatives, and what are common pitfalls?

  • Methodological Answer :
  • Antioxidant assays : Use DPPH radical scavenging (IC₅₀ values) and FRAP assays; validate with positive controls (e.g., ascorbic acid). Compounds with IC₅₀ < 50 µM (e.g., 6a, 8 in ) are promising .
  • Antitumor assays : Employ MTT viability tests on cancer cell lines (e.g., HepG2, MCF-7). Pitfalls include false positives from compound aggregation; confirm results via microscopy and caspase-3 activation assays .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Mitigate by:
  • Physicochemical profiling : LogP (2–4 optimal) and solubility (≥50 µM in PBS) .
  • Prodrug strategies : Esterification of carboxyl groups improves absorption (e.g., ethyl ester derivatives in ).
  • In vivo validation : Use xenograft models with pharmacokinetic monitoring (Cₘₐₓ, t₁/₂) .

Q. What synthetic routes enable scalable production of analogs for preclinical studies?

  • Methodological Answer : Replace low-yielding steps (e.g., multi-day reactions) with microwave-assisted synthesis (30–60 minutes at 100°C) . For thioether linkages, use thiourea intermediates to avoid handling volatile thiols. Batch-to-batch consistency is achievable via automated flash chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.